molecular formula C14H21N3O2 B2586558 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923200-87-7

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline

Cat. No.: B2586558
CAS No.: 923200-87-7
M. Wt: 263.341
InChI Key: AHMABDPUFCPQRD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular applications in research and industry .

Properties

IUPAC Name

(2-aminophenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-11-10-16-6-8-17(9-7-16)14(18)12-4-2-3-5-13(12)15/h2-5H,6-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMABDPUFCPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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